![molecular formula C9H10O3 B1330702 3-Ethyl-2-hydroxybenzoic acid CAS No. 4295-51-6](/img/structure/B1330702.png)
3-Ethyl-2-hydroxybenzoic acid
Overview
Description
3-Ethyl-2-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of an ethyl group at the third position and a hydroxyl group at the second position on the benzene ring
Mechanism of Action
- Role : It irreversibly inhibits both COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into precursors of prostaglandins and thromboxanes. By inhibiting COX, salicylic acid reduces inflammation and pain .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
3-Ethyl-2-hydroxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context . Additionally, this compound can bind to certain proteins, altering their conformation and, consequently, their function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, this compound can impact cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These changes in gene expression can result in altered cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of oxidative stress response and metabolic regulation . The extent of these effects can vary depending on the specific experimental conditions and the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can become toxic, leading to adverse effects such as cellular damage and impaired metabolic function . These threshold effects highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various endogenous and exogenous compounds . These interactions can influence metabolic flux and alter the levels of specific metabolites . Additionally, this compound can affect the activity of cofactors involved in metabolic reactions, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of the compound within different cellular compartments . For instance, this compound may accumulate in mitochondria, where it can exert its effects on cellular metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may be localized to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect metabolic processes . These localization patterns are essential for understanding the precise mechanisms through which this compound exerts its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-2-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the alkylation of 2-hydroxybenzoic acid (salicylic acid) with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-hydroxybenzoic acid.
Reagents: Ethyl halide (e.g., ethyl bromide), base (e.g., sodium hydroxide).
Conditions: The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include:
Raw Materials: Bulk quantities of 2-hydroxybenzoic acid and ethyl halides.
Catalysts: Use of efficient catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: Reduction of the carboxyl group to form alcohols.
Substitution: Electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, bromine for halogenation, and sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halo, or sulfo derivatives.
Scientific Research Applications
Chemistry
3-Ethyl-2-hydroxybenzoic acid serves as a precursor for synthesizing more complex organic molecules. Its structural properties allow it to undergo various chemical reactions, including:
- Oxidation: Hydroxyl groups can be oxidized to form quinones.
- Reduction: Carboxylic groups can be reduced to alcohols.
- Substitution Reactions: Electrophilic substitutions such as nitration and halogenation are common .
Biology
Research has indicated potential biological activities of this compound, including:
- Antimicrobial Properties: Studies suggest that this compound exhibits antimicrobial effects against various pathogens.
- Antioxidant Activity: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress .
Medicine
The compound is investigated for its therapeutic effects, particularly in:
- Anti-inflammatory Applications: It irreversibly inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition leads to a reduction in inflammation markers in vivo models .
- Potential Anticancer Properties: Preliminary studies suggest that it may inhibit certain cancer cell lines by inducing apoptosis .
Industrial Applications
In the industrial sector, this compound is utilized in the production of:
- Dyes and Polymers: Its chemical structure allows it to act as a building block for various synthetic dyes and polymer materials.
- Ultraviolet Absorbers and Antioxidants: It is used in plastics to enhance stability against UV degradation .
Data Table: Summary of Applications
Application Area | Specific Use | Mechanism/Effect |
---|---|---|
Chemistry | Precursor for organic synthesis | Undergoes oxidation and reduction reactions |
Biology | Antimicrobial agent | Inhibits pathogen growth |
Antioxidant | Scavenges free radicals | |
Medicine | Anti-inflammatory | Inhibits COX enzymes |
Anticancer | Induces apoptosis in cancer cells | |
Industry | Dyes and polymers production | Acts as a building block |
UV absorbers | Enhances plastic stability |
Case Studies
- Inflammation Model Studies : Research demonstrated that administration of this compound significantly reduced inflammation markers in animal models, supporting its potential use as an anti-inflammatory agent .
- Antioxidant Efficacy : A study involving calorimetry and docking simulations showed that hydroxybenzoic acids, including this compound, effectively inhibited acetylcholinesterase, suggesting a role in neuroprotection due to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic Acid (Salicylic Acid): Known for its use in acne treatment and as a precursor for aspirin.
4-Hydroxybenzoic Acid: Used in the production of parabens, which are preservatives in cosmetics and pharmaceuticals.
3-Hydroxybenzoic Acid: Studied for its antioxidant properties and potential health benefits
Uniqueness
3-Ethyl-2-hydroxybenzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological properties and industrial applications compared to its analogs .
Biological Activity
3-Ethyl-2-hydroxybenzoic acid, also known as 3-ethyl salicylic acid, is a derivative of salicylic acid and belongs to the class of hydroxybenzoic acids. This compound has attracted attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound based on diverse research findings and case studies.
- Chemical Formula : C₉H₁₀O₃
- Molecular Weight : 166.18 g/mol
- CAS Number : 4295-51-6
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study synthesized various derivatives of hydroxybenzoic acids and tested their antibacterial activity against several bacterial strains. The results indicated that compounds derived from hydroxybenzoic acids, including this compound, showed promising results against both Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Staphylococcus aureus | 27.5 |
This compound | Escherichia coli | 25.0 |
This data suggests that this compound can be a potential candidate for developing new antibacterial agents .
Anti-inflammatory Properties
The anti-inflammatory effects of hydroxybenzoic acids have been widely studied. In vitro assays demonstrated that this compound inhibits the production of pro-inflammatory cytokines in macrophage cell lines. This property is crucial for potential therapeutic applications in inflammatory diseases.
Antioxidant Activity
Antioxidant activity is another significant biological property attributed to this compound. Studies have shown that this compound can scavenge free radicals effectively, which is essential in preventing oxidative stress-related cellular damage. The antioxidant capacity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays.
Case Studies
- Antimicrobial Efficacy : A study conducted on various hydroxybenzoic acid derivatives found that this compound exhibited a high degree of efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggest its utility in pharmaceutical formulations aimed at treating bacterial infections .
- Inflammation Models : In vivo models have shown that administration of this compound significantly reduces inflammation markers in animal models subjected to induced inflammation, highlighting its potential use in anti-inflammatory therapies .
Structure-Activity Relationship (SAR)
The biological activity of hydroxybenzoic acids, including this compound, is closely related to their structural characteristics. Studies employing principal component analysis (PCA) have identified key structural features that enhance biological activity:
- Hydroxyl Group Position : The position of hydroxyl groups on the aromatic ring significantly influences the compound's reactivity and interaction with biological targets.
- Alkyl Chain Length : Variations in the alkyl side chains affect lipophilicity and membrane permeability, which are critical for antimicrobial efficacy.
Properties
IUPAC Name |
3-ethyl-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGYRAPTDJTYGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324990 | |
Record name | 3-ethyl-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4295-51-6 | |
Record name | NSC408142 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408142 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-ethyl-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-2-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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